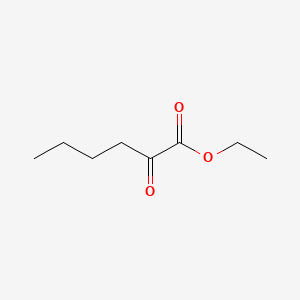

Ethyl 2-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQGPGZATPOHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437028 | |

| Record name | ethyl 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5753-96-8 | |

| Record name | ethyl 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxohexanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CHS2NK8NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-oxohexanoate (CAS: 5753-96-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-oxohexanoate, a versatile α-keto ester with significant applications in pharmaceutical and chemical synthesis. This document collates available data on its chemical properties, synthesis, spectroscopic characteristics, and safety profile. In areas where direct experimental data for this compound is limited, information from closely related compounds is presented to infer potential biological roles and metabolic pathways.

Chemical and Physical Properties

This compound is a pale yellow liquid that serves as a key intermediate in various organic syntheses.[1][2] Its bifunctional nature, characterized by the presence of both a ketone and an ester group, allows for a wide range of chemical transformations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5753-96-8 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [4] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 211.7 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 81.3 ± 15.9 °C | [2] |

| Refractive Index | 1.421 | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, sealed in a dry environment |

Table 2: Identification and Nomenclature

| Identifier | Name/Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Ethyl alpha-ketocaproate, 2-Oxohexanoic acid ethyl ester, 2-Ketohexanoic acid ethyl ester | |

| InChI Key | WRQGPGZATPOHHX-UHFFFAOYSA-N | |

| SMILES | CCCCC(=O)C(=O)OCC |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. The following data is based on reported values and predicted characteristics for α-keto esters.

2.1. ¹H NMR Spectroscopy

A reported ¹H NMR spectrum for this compound in CDCl₃ (400 MHz) shows the following peaks.[5]

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.27-4.37 | m | 2H | -OCH₂CH₃ |

| 2.83 | t (J = 7.3 Hz) | 2H | -CH₂CO- |

| 1.58-1.76 | m | 2H | -CH₂CH₂CO- |

| 1.34-1.47 | m | 5H | -OCH₂CH₃ and -CH₂CH₂CH₂- |

| 0.91-0.98 | m | 3H | -CH₂CH₃ |

2.2. Predicted Spectroscopic Characteristics

-

¹³C NMR: Expected signals would include those for the two carbonyl carbons (keto and ester), the methylene and methyl carbons of the ethyl ester, and the carbons of the butyl chain. The carbonyl carbons would be the most downfield shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1715-1750 cm⁻¹. C-O stretching bands for the ester group are also expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage adjacent to the carbonyl groups.

Synthesis and Experimental Protocols

This compound is synthesized through various organic reactions, leveraging its α-keto ester structure.[3] A common laboratory-scale synthesis involves the reaction of an organometallic reagent with an oxalyl chloride derivative.[5]

3.1. Synthesis from n-Butylzinc Bromide and Monoethyl Oxalyl Chloride

This procedure details the synthesis of this compound via the coupling of n-butylzinc bromide with monoethyl oxalyl chloride, catalyzed by copper iodide.[5]

Experimental Protocol:

-

Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, a stirred solution of copper iodide (2.29 g, 12 mmol) in anhydrous tetrahydrofuran is cooled to -25 °C. A 0.5 M solution of n-butylzinc bromide in tetrahydrofuran (24 mL, 12 mmol) is added dropwise.

-

Reaction Initiation: Following the addition, the reaction mixture is warmed to 0 °C and stirred for 20 minutes, then re-cooled to -25 °C.

-

Acylation: Monoethyl oxalyl chloride (1.37 g, 10 mmol) is added dropwise to the reaction mixture. The mixture is stirred at -25 °C for 3 hours.

-

Work-up: The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (gradient elution, 0→20% ethyl acetate in hexane) to yield this compound as a colorless oil.[5]

Diagram 1: Synthesis Workflow for this compound

References

An In-depth Technical Guide to Ethyl 2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-oxohexanoate, a key alpha-keto ester intermediate in the pharmaceutical and chemical industries.[1]

Molecular Structure and Identity

This compound is an organic compound with the IUPAC name this compound.[2] It is also known by several synonyms, including ethyl alpha-ketocaproate and 2-oxohexanoic acid ethyl ester.[3][4]

The molecular structure of this compound is characterized by a six-carbon hexanoyl chain with a ketone group at the second position (alpha-position) and an ethyl ester group.

-

SMILES: CCCCC(=O)C(=O)OCC[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for analytical purposes.

| Property | Value | Reference |

| Molecular Weight | 158.19 g/mol | [2][3][7] |

| Exact Mass | 158.094299 | [6] |

| Density | 1.0±0.1 g/cm³ | [6] |

| Boiling Point | 211.7°C at 760 mmHg | [6] |

| Flash Point | 81.3±15.9 °C | [6] |

| Refractive Index | 1.421 | [6] |

| Polar Surface Area | 43.4 Ų | [6] |

| LogP (XLogP3) | 1.7 | [6] |

| CAS Number | 5753-96-8 | [2][3][5][6][7] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound from n-butylzinc bromide and monoethyl oxalyl chloride.[5]

Materials:

-

Copper iodide (CuI)

-

Anhydrous tetrahydrofuran (THF)

-

0.5 M n-butylzinc bromide in THF

-

Monoethyl oxalyl chloride

-

Saturated aqueous ammonium chloride solution

-

Ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A stirred solution of copper iodide (2.29 g, 12 mmol) in anhydrous tetrahydrofuran is cooled to -25 °C.

-

A tetrahydrofuran solution of 0.5 M n-butylzinc bromide (24 mL, 12 mmol) is added slowly dropwise to the cooled copper iodide solution.[5]

-

After the addition is complete, the reaction mixture is warmed to 0 °C and stirred at this temperature for 20 minutes.

-

The mixture is then cooled back down to -25 °C.

-

Monoethyl oxalyl chloride (1.37 g, 10 mmol) is added dropwise to the reaction mixture.

-

The reaction is stirred at -25 °C for 3 hours.

-

Following the 3-hour stirring period, the reaction mixture is warmed to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ether.

-

The combined organic phases are washed with brine, filtered, and then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuum to yield the product.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H14O3 | CID 10236026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. This compound - CAS:5753-96-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 5753-96-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. calpaclab.com [calpaclab.com]

Physical and chemical properties of Ethyl 2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxohexanoate (CAS No. 5753-96-8) is a key alpha-keto ester that serves as a versatile building block in organic synthesis.[1] Its unique chemical structure, featuring adjacent ketone and ester functional groups, imparts a high degree of reactivity, making it an indispensable intermediate in the pharmaceutical and specialty chemical industries.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[3] A summary of its key physical and chemical properties is presented in the tables below. It is important to note that some variations in reported values, particularly for boiling point, exist in the literature, which may be attributed to different experimental conditions.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [3][4] |

| Molecular Weight | 158.19 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 211.7 ± 9.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.421 | [4] |

| Flash Point | 81.3 ± 15.9 °C | [4] |

| LogP | 1.64 | [4] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |

Solubility and Stability

| Property | Description | Source(s) |

| Solubility | Information not explicitly found, but likely soluble in common organic solvents. | |

| Stability | Stable under normal conditions. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the different proton environments in the molecule.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.27-4.37 | m | 2H | -OCH₂CH₃ |

| 2.83 | t | 2H | -CH₂C(=O)- |

| 1.58-1.76 | m | 2H | -CH₂CH₂C(=O)- |

| 1.34-1.47 | m | 5H | -CH₂CH₃ and -CH₂CH₂CH₃ |

| 0.91-0.98 | m | 3H | -CH₂CH₃ |

¹³C NMR Spectroscopy

While a specific experimental ¹³C NMR spectrum for this compound was not found, the expected chemical shifts can be predicted based on its structure and data from analogous compounds. The carbonyl carbons of the ketone and ester would appear significantly downfield, followed by the carbon of the ethyl ester methylene group. The remaining aliphatic carbons would resonate at higher fields.

Infrared (IR) Spectroscopy

Mass Spectrometry

Detailed mass spectrometry data for this compound is not available in the public domain. The fragmentation pattern upon electron ionization would likely involve cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an organometallic reagent with an appropriate electrophile. A detailed experimental protocol is provided below.[5]

Reaction:

n-Butylmagnesium bromide + Ethyl oxalyl chloride → this compound

Materials and Reagents:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromobutane

-

Anhydrous diethyl ether

-

Ethyl oxalyl chloride

-

Anhydrous Toluene

-

Ice bath

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine and a small amount of 1-bromobutane in anhydrous diethyl ether. Once the reaction initiates, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ethyl Oxalyl Chloride: Cool the Grignard reagent solution in an ice bath. Dissolve ethyl oxalyl chloride in anhydrous toluene and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The α-keto ester moiety is a privileged scaffold in medicinal chemistry, known to exhibit a range of biological activities.[8][9]

Role as a Synthetic Intermediate

The reactivity of the two carbonyl groups and the adjacent acidic α-proton allows for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of:

-

Heterocyclic compounds: The dicarbonyl functionality can be utilized in condensation reactions to form various heterocyclic rings, which are common cores in many drug molecules.

-

Chiral α-hydroxy and α-amino acids: The ketone can be stereoselectively reduced to an alcohol or converted to an amine, providing access to chiral building blocks essential for the synthesis of many pharmaceuticals.[10]

The α-Keto Ester Motif in Medicinal Chemistry

Safety Information

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available and synthetically versatile α-keto ester with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. Its well-defined physicochemical properties and reactivity profile make it a valuable tool for medicinal chemists and drug development professionals. Further exploration of the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H14O3 | CID 10236026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:5753-96-8 | Chemsrc [chemsrc.com]

- 5. This compound | 5753-96-8 [chemicalbook.com]

- 6. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2-Oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 2-oxohexanoate (CAS No. 5753-96-8), a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Quantitative Spectral Data

The spectral data for this compound is summarized in the tables below, providing a clear and concise reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental ¹H NMR spectral data is presented in Table 1.

Table 1. ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.27-4.37 | m | 2H | -OCH₂CH₃ |

| 2.83 | t, J = 7.3 Hz | 2H | -C(O)CH₂- |

| 1.58-1.76 | m | 2H | -CH₂CH₂C(O)- |

| 1.34-1.47 | m | 5H | -OCH₂CH₃ & -CH₂CH₂CH₃ |

| 0.91-0.98 | m | 3H | -CH₂CH₃ |

Data sourced from ChemicalBook.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2. Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 199.5 | C=O (Ketone) |

| 161.2 | C=O (Ester) |

| 62.5 | -OCH₂CH₃ |

| 38.7 | -C(O)CH₂- |

| 25.1 | -CH₂CH₂C(O)- |

| 22.1 | -CH₂CH₂CH₃ |

| 13.9 | -OCH₂CH₃ |

| 13.7 | -CH₂CH₃ |

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Predicted key infrared absorption bands for this compound are listed in Table 3.

Table 3. Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2960-2870 | C-H stretch (alkane) |

| 1745 | C=O stretch (ester) |

| 1720 | C=O stretch (ketone) |

| 1250 | C-O stretch (ester) |

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) of the molecular ion and key fragments of this compound are presented in Table 4. The monoisotopic mass of this compound is 158.0943 g/mol .[2]

Table 4. Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₂H₅]⁺ |

| 113 | [M - OC₂H₅]⁺ |

| 85 | [M - COOC₂H₅]⁺ |

| 57 | [C₄H₉]⁺ |

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of n-butylzinc bromide with monoethyl oxalyl chloride in the presence of copper iodide in anhydrous tetrahydrofuran. The reaction mixture is typically stirred at low temperatures (-25 °C to 0 °C). After quenching the reaction with a saturated aqueous ammonium chloride solution, the product is extracted with an organic solvent such as ether. The combined organic phases are then washed, dried, and concentrated. Purification can be achieved by column chromatography.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for analysis by transmission IR spectroscopy.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Analytical Workflow

The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-oxohexanoate. Due to the absence of a publicly available experimental spectrum, this document outlines the expected spectral characteristics based on the compound's molecular structure and established principles of NMR spectroscopy. The guide includes a summary of predicted quantitative data, a standardized experimental protocol for acquiring such a spectrum, and a structural visualization to aid in the interpretation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below. These predictions are based on typical values for similar functional groups.[1][2][3]

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | 0.92 | Triplet (t) | 3H |

| b | 1.35 | Sextet | 2H |

| c | 1.62 | Quintet | 2H |

| d | 2.85 | Triplet (t) | 2H |

| e | 4.25 | Quartet (q) | 2H |

| f | 1.30 | Triplet (t) | 3H |

Structural Representation and Proton Assignments

The molecular structure of this compound with the assigned proton labels is illustrated below. This diagram clarifies the origin of each predicted signal in the ¹H NMR spectrum.

Detailed Spectral Interpretation

-

Protons (a) - δ ~0.92 ppm (Triplet, 3H): These protons belong to the terminal methyl group of the hexanoyl chain. The signal is shifted the furthest upfield as it is most shielded. It appears as a triplet due to coupling with the adjacent methylene protons (b).

-

Protons (b) - δ ~1.35 ppm (Sextet, 2H): This signal corresponds to the methylene group adjacent to the terminal methyl group. It is predicted to be a sextet due to coupling with the three protons of methyl group (a) and the two protons of the neighboring methylene group (c).

-

Protons (c) - δ ~1.62 ppm (Quintet, 2H): These are the protons of the methylene group in the middle of the butyl chain. The signal is expected to be a quintet due to coupling with the adjacent methylene protons on both sides (b and d).

-

Protons (d) - δ ~2.85 ppm (Triplet, 2H): This signal represents the methylene group directly attached to the ketone carbonyl group. The electron-withdrawing effect of the carbonyl group deshields these protons, shifting the signal downfield. It appears as a triplet due to coupling with the neighboring methylene protons (c).

-

Protons (e) - δ ~4.25 ppm (Quartet, 2H): These protons are from the methylene group of the ethyl ester. They are significantly deshielded due to the adjacent oxygen atom. The signal is a quartet due to coupling with the three protons of the methyl group (f).[1]

-

Protons (f) - δ ~1.30 ppm (Triplet, 3H): This signal corresponds to the methyl group of the ethyl ester. It appears as a triplet due to coupling with the adjacent methylene protons (e).

Experimental Protocol: ¹H NMR Spectroscopy of a Liquid Sample

The following is a general methodology for the acquisition of a ¹H NMR spectrum for a liquid sample like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of the liquid this compound sample.

-

Dissolve the sample in approximately 0.75 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5] The final sample depth in the tube should be around 4-5 cm.[5]

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.

-

The spectrometer's lock signal should be tuned to the deuterium signal of the solvent.

-

The magnetic field homogeneity should be optimized by shimming the spectrometer.

3. Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is typically sufficient.

-

The spectral width should be set to encompass the expected range of chemical shifts (e.g., 0 to 12 ppm).

-

A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds between scans is recommended to ensure proper signal integration.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be phase-corrected and baseline-corrected.

-

The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

-

The signals should be integrated to determine the relative ratios of the different types of protons.

Logical Workflow for Spectral Analysis

The process of predicting and interpreting an NMR spectrum follows a logical progression from the molecular structure to the final spectral assignments.

References

An In-depth Technical Guide to the 13C NMR Analysis of Alpha-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the structural analysis and characterization of α-keto esters. These compounds are significant in pharmaceutical synthesis and metabolic research, making their precise identification crucial.[1]

Fundamental Principles of 13C NMR Spectroscopy

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[2] Unlike 1H NMR, 13C NMR spectra are influenced by the low natural abundance (about 1.1%) of the 13C isotope, which is the only naturally occurring carbon isotope with a nuclear spin.[2][3][4] This low abundance has two key consequences:

-

Lower Sensitivity : More sample or longer acquisition times are needed compared to 1H NMR.[2]

-

No C-C Coupling : The probability of two 13C atoms being adjacent in a single molecule is extremely low, so spin-spin coupling between carbon atoms is typically not observed.[3][4]

Spectra are usually acquired with broadband proton decoupling, which means each unique carbon environment appears as a single, sharp line.[2][4] The position of this line, its chemical shift (δ), is highly dependent on the electronic environment of the carbon atom. Electronegative atoms or groups deshield the carbon nucleus, causing its signal to appear further downfield (at a higher ppm value).[3][5]

Characteristic 13C NMR Chemical Shifts in Alpha-Keto Esters

The defining feature of an α-keto ester is the presence of two adjacent carbonyl groups: a ketone and an ester. This unique arrangement gives rise to a distinctive 13C NMR spectrum.

-

Carbonyl Carbons (C=O) : The most downfield signals in the spectrum of an α-keto ester belong to the two carbonyl carbons.

-

α-Keto Carbonyl : The carbon of the ketone group is highly deshielded and typically resonates in the range of 190-220 ppm .[2][6]

-

Ester Carbonyl : The carbon of the ester group is shielded by the resonance contribution from the adjacent oxygen atom. This effect moves its signal upfield relative to the ketone, generally into the 160-185 ppm range.[2][6][7]

-

This significant difference in chemical shift allows for the unambiguous assignment of the two carbonyl signals.

-

Alpha-Carbon (α-C) : The carbon atom situated between the two carbonyl groups also has a characteristic chemical shift, though it is less standardized than the carbonyls themselves and is influenced by substitution.

-

Ester Alkyl Group Carbons : The carbons of the alkyl group attached to the ester oxygen (e.g., the -OCH3 or -OCH2CH3 group) will appear in the typical upfield region for sp3 hybridized carbons, often between 50-70 ppm for the carbon directly attached to the oxygen.[6]

Below is a diagram illustrating the relationship between the structure of a generic α-keto ester and its expected 13C NMR chemical shift regions.

References

- 1. mdpi.com [mdpi.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Ethyl 2-oxohexanoate

For Immediate Release

[City, State] – [Date] – In the intricate world of analytical chemistry, understanding the behavior of molecules under mass spectrometric analysis is paramount for accurate identification and structural elucidation. This technical guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of Ethyl 2-oxohexanoate, a key alpha-keto ester. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular analysis.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the anticipated major fragment ions for this compound upon electron ionization. The proposed fragmentations are based on well-documented mechanisms such as alpha-cleavage and McLafferty rearrangements.

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Relative Abundance |

| 158 | [CH₃CH₂CH₂CH₂COCOOCH₂CH₃]⁺• | Molecular Ion (M⁺•) | Low |

| 129 | [M - C₂H₅]⁺ | Alpha-cleavage: loss of the ethyl radical from the ester group. | Medium |

| 115 | [M - C₃H₇]⁺ | Alpha-cleavage: loss of the propyl radical from the keto group. | Low |

| 101 | [M - C₄H₉]⁺ | Alpha-cleavage: loss of the butyl radical from the keto group. | High |

| 87 | [CH₃CH₂CH₂CH₂CO]⁺ | Alpha-cleavage at the C-C bond between the two carbonyl groups, with charge retention on the hexanoyl fragment. | High |

| 73 | [COOCH₂CH₃]⁺ | Alpha-cleavage at the C-C bond between the two carbonyl groups, with charge retention on the ethoxycarbonyl fragment. | Medium |

| 57 | [C₄H₉]⁺ | Cleavage of the butyl group. | High |

| 45 | [OCH₂CH₃]⁺ | Cleavage of the ethoxy group. | Medium |

| 29 | [C₂H₅]⁺ | Ethyl cation from the ester or fragmentation of the butyl chain. | High |

Experimental Protocols

To experimentally determine the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) approach would be employed. The following protocol outlines a typical methodology.

1. Sample Preparation: A dilute solution of this compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

Visualization of Fragmentation Pathways

The following diagram, generated using the DOT language, illustrates the primary predicted fragmentation pathways of the this compound molecular ion.

Caption: Predicted EI fragmentation of this compound.

This comprehensive guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The detailed predictions of fragmentation patterns, along with a standardized experimental protocol, offer a valuable resource for researchers in the accurate identification and characterization of this and related compounds. As with all predictive work, experimental verification is the ultimate standard for confirmation.

References

An In-depth Technical Guide on the Reactivity of the Alpha-Keto Group in Ethyl 2-Oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxohexanoate, a versatile α-keto ester, is a pivotal building block in modern organic synthesis, finding significant applications in the pharmaceutical and specialty chemical industries. The unique electronic properties conferred by the vicinal carbonyl groups—the ketone at the C2 position and the ester at C1—endow this molecule with a rich and varied reactivity profile. This technical guide provides a comprehensive examination of the reactivity of the α-keto group in this compound, detailing its synthesis, and key transformations including reduction, oxidation, and nucleophilic additions. This document is intended to serve as a detailed resource, providing experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Introduction

This compound (CAS 5753-96-8) is a fine chemical intermediate characterized by the presence of an α-keto group, which renders the molecule susceptible to a wide array of chemical transformations.[1][2] This dual functionality makes it a valuable precursor for the synthesis of more complex molecules, including α-hydroxy esters, α-amino esters, and various heterocyclic systems.[2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide will systematically explore the synthesis and characteristic reactions of the α-keto group in this compound.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the acylation of an organometallic reagent with an oxalyl chloride derivative.

Synthesis via Organozinc Reagent

One established method involves the reaction of n-butylzinc bromide with monoethyl oxalyl chloride in the presence of a copper catalyst.

Experimental Protocol:

-

A stirred solution of copper iodide (12 mmol) in anhydrous tetrahydrofuran (THF) is cooled to -25 °C.

-

A 0.5 M solution of n-butylzinc bromide in THF (12 mmol) is added dropwise.

-

The reaction mixture is warmed to 0 °C and stirred for 20 minutes, then re-cooled to -25 °C.

-

Monoethyl oxalyl chloride (10 mmol) is added dropwise.

-

The mixture is stirred at -25 °C for 3 hours and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to yield this compound as a colorless oil.[1]

Logical Relationship for Synthesis

Caption: Synthesis of this compound.

Reactivity of the Alpha-Keto Group

The electrophilicity of the two carbonyl carbons in this compound dictates its reactivity. The ketone carbonyl at the C2 position is generally more reactive towards nucleophiles than the ester carbonyl.

Reduction of the Keto Group

The selective reduction of the ketone functionality in α-keto esters is a common transformation to produce α-hydroxy esters, which are valuable chiral building blocks.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that can efficiently reduce the ketone group in the presence of the ester.

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise over 5-10 minutes, maintaining the temperature below 5 °C.[3][4]

-

Allow the reaction to stir at 0 °C and then warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.

-

The mixture is then extracted with ethyl acetate (3 x 10 volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-hydroxyhexanoate.[5]

Table 1: Representative Data for Achiral Reduction

| Reducing Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Borohydride | This compound | Methanol | 0 to RT | 2-4 | >90 (est.) | [3][4][5] |

Note: Estimated yield based on general procedures for similar substrates.

The asymmetric reduction of α-keto esters is of great importance for the synthesis of enantiomerically pure α-hydroxy esters. This can be achieved using chiral catalysts or biocatalysts.

Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast):

Baker's yeast is a readily available and effective biocatalyst for the enantioselective reduction of ketones. For α-keto esters like ethyl 2-oxo-4-phenylbutanoate, Saccharomyces cerevisiae has been shown to produce the (S)-hydroxy ester with high enantiomeric excess.

Experimental Protocol (Adapted for this compound):

-

Suspend baker's yeast (Saccharomyces cerevisiae) in a buffered aqueous solution containing a carbohydrate source (e.g., glucose).

-

Add this compound to the yeast suspension.

-

The reaction is stirred at a controlled temperature (typically 25-30 °C) for 24-48 hours.

-

The progress of the reaction is monitored by GC or HPLC.

-

Upon completion, the yeast cells are removed by filtration or centrifugation.

-

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried and concentrated to yield ethyl (S)-2-hydroxyhexanoate.

Table 2: Representative Data for Enantioselective Reduction

| Catalyst/Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (S)-2-hydroxy-4-phenylbutanoate | >90 | >92 (S) | |

| Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | >90 | 32 (R) |

Workflow for Reduction of this compound

Caption: Reduction Pathways for this compound.

Oxidation of the Alpha-Keto Group

The oxidative cleavage of the C-C bond between the two carbonyl groups in α-keto esters can be achieved through reactions like the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation typically involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. In the case of an acyclic α-keto ester like this compound, this would lead to the formation of an anhydride, which would likely be hydrolyzed to a carboxylic acid and an α-keto acid under aqueous workup conditions. The migratory aptitude of the groups attached to the ketone carbonyl determines the regiochemical outcome.

Reaction Mechanism:

-

The peroxyacid protonates the ketone carbonyl, activating it towards nucleophilic attack.

-

The peroxyacid attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[2][6][7]

-

A concerted rearrangement occurs where one of the adjacent groups migrates to the electrophilic oxygen of the peroxide, with concomitant cleavage of the O-O bond.[2][6][7]

-

For this compound, the two migrating groups are the butyl group and the ethoxycarbonyl group. The relative migratory aptitude will determine the products.

Experimental Protocol (Hypothetical for this compound):

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add m-CPBA (1.1 equivalents) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Baeyer-Villiger Oxidation Mechanism

Caption: Baeyer-Villiger Oxidation of an α-Keto Ester.

Nucleophilic Addition to the Keto Group

The ketone carbonyl of this compound is susceptible to attack by a variety of carbon and heteroatom nucleophiles.

The Wittig reaction provides a powerful method for the formation of alkenes from carbonyl compounds. The reaction of this compound with a phosphorus ylide would lead to the formation of a substituted α,β-unsaturated ester.

Experimental Protocol (with Methylenetriphenylphosphorane):

-

Prepare the Wittig reagent, methylenetriphenylphosphorane, in situ by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium in anhydrous THF at 0 °C.

-

Add a solution of this compound (1 equivalent) in THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to yield ethyl 2-methylenehexanoate.

Table 3: Representative Data for Wittig Reaction

| Aldehyde/Ketone | Ylide | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | RT, 15 min | Ethyl trans-cinnamate | High | [1][8] |

| 9-Anthraldehyde | (Carbethoxymethylene)triphenylphosphorane | None | 120 °C, 15 min | Ethyl (E)-3-(anthracen-9-yl)acrylate | High | [1] |

Wittig Reaction Workflow

Caption: Wittig Reaction of this compound.

Application in Drug Development

α-Keto esters are important precursors in the synthesis of various pharmaceuticals. For instance, derivatives of 2-hydroxy-4-phenylbutanoic acid, which can be synthesized from the corresponding α-keto ester, are key intermediates for angiotensin-converting enzyme (ACE) inhibitors like Cilazapril. While direct synthesis of Cilazapril from this compound is not the primary route, the reactivity principles of the α-keto ester are fundamental to the synthesis of such pharmacophores.

Spectroscopic Data

The characterization of this compound and its reaction products relies on standard spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ 4.32 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.85 (t, J=7.4 Hz, 2H, -CH₂CO-), 1.65 (m, 2H, -CH₂CH₂CO-), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 1.35 (m, 2H, -CH₂CH₃), 0.92 (t, J=7.4 Hz, 3H, -CH₃). |

| ¹³C NMR | (CDCl₃, 100 MHz) δ 196.2 (C=O, ketone), 161.5 (C=O, ester), 62.5 (-OCH₂-), 38.4 (-CH₂CO-), 25.4 (-CH₂-), 22.1 (-CH₂-), 13.9 (-CH₃), 13.8 (-CH₃). |

| MS (EI) | m/z (%): 158 (M⁺), 129, 115, 101, 87, 73, 57, 43. |

| FTIR | ν (cm⁻¹): 2960, 2935, 2874 (C-H stretch), 1745 (C=O ester stretch), 1725 (C=O ketone stretch), 1250, 1050 (C-O stretch). |

Note: NMR data is predicted and may vary slightly from experimental values. MS and FTIR data are characteristic peaks.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile centered around its α-keto group. The ability to selectively transform the ketone functionality through reduction, oxidation, and nucleophilic addition reactions makes it a valuable intermediate in organic synthesis. This guide has provided a detailed overview of these key reactions, including experimental protocols and mechanistic insights, to aid researchers and drug development professionals in harnessing the synthetic potential of this versatile molecule. The continued exploration of enantioselective transformations of this compound and other α-keto esters will undoubtedly lead to more efficient and innovative synthetic routes to complex and medicinally important compounds.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. scribd.com [scribd.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. rsc.org [rsc.org]

- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 8. webassign.net [webassign.net]

The Dynamic Equilibrium: An In-depth Technical Guide to Keto-Enol Tautomerism in β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, holds particular significance for β-keto esters due to the unique stability of the enol form. This dynamic equilibrium between the keto and enol tautomers influences the reactivity, conformation, and ultimately, the biological activity of molecules containing this functionality. A thorough understanding of the factors governing this equilibrium and the analytical methods to characterize it is paramount for researchers in organic synthesis, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the core principles of keto-enol tautomerism in β-keto esters, detailed experimental protocols for its investigation, and quantitative data to illustrate the impact of various factors on the equilibrium position.

Introduction: The Duality of β-Keto Esters

β-Keto esters are characterized by the presence of a ketone carbonyl group at the β-position relative to the ester carbonyl group. The α-protons, situated between these two electron-withdrawing groups, exhibit significant acidity, facilitating their removal and subsequent formation of an enolate intermediate. This enolate can be protonated on either the α-carbon to regenerate the keto form or on the oxygen atom to yield the enol form. This reversible interconversion is known as keto-enol tautomerism.[1][2]

The equilibrium between the keto and enol forms is often heavily influenced by the surrounding environment and the substitution pattern of the molecule.[3] For many simple ketones and aldehydes, the equilibrium lies far to the side of the more stable keto form.[4][5] However, in β-dicarbonyl compounds like β-keto esters, the enol form can be significantly stabilized through intramolecular hydrogen bonding and conjugation, making it a major contributor to the equilibrium mixture.[4][6] This unique characteristic has profound implications for the chemical and physical properties of these compounds, including their utility as synthetic intermediates and their interactions with biological targets.[7][8][9]

The Keto-Enol Equilibrium

The equilibrium between the keto and enol tautomers is a dynamic process that can be catalyzed by either acid or base.[10][11]

The position of this equilibrium is quantified by the equilibrium constant, Keq:

Keq = [Enol] / [Keto]

Several factors can influence the value of Keq and thus the relative abundance of the two tautomers:

-

Solvent: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the enol form, where intramolecular hydrogen bonding is a key stabilizing factor.[12] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[12][13] Polar aprotic solvents can also influence the equilibrium.[3]

-

Temperature: The effect of temperature on the equilibrium is system-dependent, but it can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[14][15]

-

Substitution: The nature of the substituents on the β-keto ester can impact the stability of both tautomers. Electron-withdrawing groups at the α-position can increase the acidity of the α-proton and favor the enol form.[3] Bulky substituents may introduce steric hindrance that can favor one tautomer over the other.[16]

Quantitative Analysis of Keto-Enol Equilibrium

The relative concentrations of the keto and enol tautomers can be accurately determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[14][16]

Data Presentation

The following tables summarize the percentage of the enol tautomer and the corresponding equilibrium constant (Keq) for ethyl acetoacetate and acetylacetone in various deuterated solvents, as determined by ¹H NMR spectroscopy.

Table 1: Keto-Enol Equilibrium Data for Ethyl Acetoacetate

| Solvent | Dielectric Constant (ε) | % Enol | Keq ([Enol]/[Keto]) |

| CCl₄ (Carbon Tetrachloride) | 2.2 | 49% | 0.96 |

| CDCl₃ (Deuterochloroform) | 4.8 | 12% | 0.14 |

| (CD₃)₂CO (Acetone-d₆) | 20.7 | 7.7% | 0.08 |

| (CD₃)₂SO (DMSO-d₆) | 46.7 | 1.9% | 0.02 |

| D₂O (Deuterium Oxide) | 78.4 | <2% | <0.02 |

Data compiled from various sources, including references[3][4].

Table 2: Keto-Enol Equilibrium Data for Acetylacetone (2,4-pentanedione)

| Solvent | Dielectric Constant (ε) | % Enol | Keq ([Enol]/[Keto]) |

| Gas Phase | - | 92% | 11.5 |

| C₆H₁₂ (Cyclohexane) | 2.0 | 97% | 32.3 |

| CCl₄ (Carbon Tetrachloride) | 2.2 | 95% | 19.0 |

| C₆D₆ (Benzene-d₆) | 2.3 | 96% | 24.0 |

| CDCl₃ (Deuterochloroform) | 4.8 | 85% | 5.67 |

| (CD₃)₂CO (Acetone-d₆) | 20.7 | 77% | 3.35 |

| (CD₃)₂SO (DMSO-d₆) | 46.7 | 82% | 4.56 |

| D₂O (Deuterium Oxide) | 78.4 | 15% | 0.18 |

Data compiled from various sources, including references[3][14].

Experimental Protocols

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful and straightforward method for quantifying the keto-enol equilibrium because the interconversion between tautomers is slow on the NMR timescale, resulting in distinct signals for each form.[14][16]

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of a β-keto ester in a given solvent.

Materials:

-

β-keto ester (e.g., ethyl acetoacetate)

-

Deuterated NMR solvent (e.g., CDCl₃, (CD₃)₂SO)

-

NMR tubes

-

Pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 0.05 M) of the β-keto ester in the chosen deuterated solvent to minimize intermolecular interactions.[3]

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure the spectral width is sufficient to encompass all relevant signals.

-

Optimize acquisition parameters to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic signals for both the keto and enol tautomers. For ethyl acetoacetate in CDCl₃:

-

Keto form: α-CH₂ (~3.4 ppm, singlet), -COCH₃ (~2.2 ppm, singlet).

-

Enol form: enolic OH (~12.1 ppm, broad singlet), vinylic CH (~5.0 ppm, singlet).[17]

-

-

Integrate the area under a well-resolved signal for each tautomer. For example, integrate the α-CH₂ signal for the keto form and the vinylic CH signal for the enol form.

-

Calculate the mole fraction of each tautomer from the integral values.

-

% Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] x 100

-

% Keto = [Integral(keto) / (Integral(enol) + Integral(keto))] x 100

-

-

Calculate the equilibrium constant, Keq = % Enol / % Keto.

-

Implications in Drug Development

The tautomeric state of a drug molecule can significantly impact its pharmacological properties, including its binding affinity to a target receptor, solubility, and metabolic stability.[7][8][9] Since the keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions, they can interact differently with biological macromolecules.[2]

For instance, one tautomer may be the active form that binds to a receptor, while the other may be inactive or even exhibit off-target effects.[9] Therefore, understanding and controlling the keto-enol equilibrium is a critical aspect of rational drug design. By modifying the chemical structure of a lead compound, medicinal chemists can shift the tautomeric equilibrium to favor the more active or bioavailable form.

Conclusion

The keto-enol tautomerism of β-keto esters is a finely balanced equilibrium governed by a subtle interplay of structural and environmental factors. A comprehensive understanding of this phenomenon is essential for professionals in the chemical and pharmaceutical sciences. The ability to predict, control, and analytically quantify the tautomeric ratio is a powerful tool in the design of new synthetic methodologies and the development of novel therapeutic agents. The experimental protocols and quantitative data presented herein provide a solid foundation for the investigation and application of keto-enol tautomerism in a research setting.

References

- 1. fiveable.me [fiveable.me]

- 2. bloubergmedispa.co.za [bloubergmedispa.co.za]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. KETO ENOL TAUTOMERISM – All About Drugs [allfordrugs.com]

- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. worldscientific.com [worldscientific.com]

- 13. SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY [dspace.univ-tlemcen.dz]

- 14. cores.research.asu.edu [cores.research.asu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

In-Depth Technical Guide: Stability and Storage of Ethyl 2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-oxohexanoate (CAS No. 5753-96-8), a key building block in pharmaceutical and chemical synthesis. Understanding its stability profile is critical for ensuring its integrity and performance in research and development applications.

Core Stability and Storage Recommendations

This compound is generally considered to have excellent stability when stored under appropriate conditions. The compound is chemically stable under standard ambient temperatures.[1] For optimal shelf life, it should be stored at room temperature in a dry, cool, and well-ventilated area.[2][3][4] Containers should be tightly sealed to prevent moisture ingress and potential degradation.[1][3][4] It is also advisable to store it separately from foodstuff containers or incompatible materials.[3][4]

| Parameter | Recommended Condition | Source |

| Storage Temperature | Room Temperature | [1][2] |

| Atmosphere | Dry | [2] |

| Container | Tightly closed/sealed | [1][3][4] |

| Location | Well-ventilated place | [1][3][4] |

Potential Degradation Pathways

As an α-keto ester, this compound is susceptible to specific degradation pathways, primarily hydrolysis and photodegradation. These pathways can compromise the purity and reactivity of the compound.

Hydrolysis

Esters are known to undergo hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis.

Logical Relationship of Storage and Stability

References

An In-depth Technical Guide to the Safe Handling of Ethyl 2-oxohexanoate

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2-oxohexanoate, a common intermediate in organic synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] Understanding its physical and chemical properties is the first step in ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | [1][3] |

| Molecular Weight | 158.19 g/mol | [3] |

| Boiling Point | 96°C | [1] |

| Density | 0.981 g/cm³ | [1] |

| Flash Point | 81°C | [1] |

| Appearance | Light yellow to green yellow liquid | [1] |

| Solubility | Almost insoluble in water; soluble in many organic solvents like ethanol and ether.[2] | ChemBK |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[3] |

| Acute toxicity (Oral) | Category 5 | H303: May be harmful if swallowed[4] |

GHS Pictogram:

Signal Word: Warning[3]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE).[4]

-

Ensure adequate ventilation and use in a well-ventilated area.[4] A local exhaust ventilation system is recommended.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5] No smoking.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a sealed container, preferably at room temperature.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to protect laboratory personnel.

| Control Parameter | Recommended Measures |

| Engineering Controls | Use a closed system or local exhaust ventilation.[4] Safety showers and eye wash stations should be readily available.[4] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator. |

| Hygiene Measures | Change contaminated clothing and wash hands after handling the substance.[5] |

First-Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, seek medical advice.[4] |

| Skin Contact | Take off immediately all contaminated clothing.[5] Wash the affected area with plenty of water.[4] If skin irritation occurs, get medical advice.[4] |

| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4] If eye irritation persists, get medical advice.[4] |

| Ingestion | Rinse mouth.[4] Call a POISON CENTER or doctor if you feel unwell.[4] |

Fire-Fighting Measures

This compound is a combustible liquid.[4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Forms explosive mixtures with air at elevated temperatures.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures

In case of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Evacuate the area.[5] Ensure adequate ventilation.[5] Avoid breathing vapors.[5] Wear appropriate personal protective equipment.[5]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[4][5]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite, or commercial absorbent).[4] Collect the absorbed material and place it in a suitable container for disposal.[5]

Below is a workflow for handling a chemical spill of this compound.

Caption: Workflow for handling a chemical spill.

Toxicological Information

Detailed toxicological studies on this compound are limited. However, based on its classification, it is known to cause skin, eye, and respiratory irritation.[3] It may be harmful if swallowed.[4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4] It is recommended to entrust disposal to a licensed waste disposal company.[4]

Experimental Protocols

Specific experimental protocols for determining the safety data of this compound are typically based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example:

-

Flash Point: Determined using methods like the Cleveland Open Cup (OECD 102) or Pensky-Martens Closed Cup (ASTM D93).

-

Acute Oral Toxicity: Often assessed using OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

-

Skin Irritation: Evaluated according to OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation: Tested using OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Researchers should consult these or equivalent standardized protocols when generating safety data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-oxohexanoate from n-butylzinc bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 2-oxohexanoate, an important α-keto ester intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the reaction of n-butylzinc bromide with ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride). This method leverages the high reactivity and functional group tolerance of organozinc reagents, offering a reliable route to the target molecule.[1][2] Included are comprehensive experimental procedures, data presentation in a structured format, and a visual representation of the experimental workflow.

Introduction

α-Keto esters are valuable building blocks in organic synthesis, serving as precursors to a wide range of biologically active molecules and specialty chemicals.[3][4] this compound, in particular, is a key intermediate in various synthetic pathways. The use of organozinc reagents, such as n-butylzinc bromide, for the acylation reaction to form ketones and α-keto esters is a well-established and versatile method.[2][5] Organozinc compounds exhibit excellent functional group tolerance, making them compatible with ester moieties and avoiding side reactions often encountered with more reactive organometallics like Grignard or organolithium reagents.[1][2]

The synthesis proceeds in two main stages: the preparation of the n-butylzinc bromide reagent and its subsequent reaction with an acyl chloride. The in situ formation of the organozinc reagent from n-butyl bromide and activated zinc is a common and efficient approach.[6]

Experimental Protocols

This section details the necessary protocols for the synthesis of this compound, from the preparation of the organozinc reagent to the final product isolation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Zinc dust (<10 µm, ≥98%) | Reagent | Sigma-Aldrich | Must be activated before use. |

| 1,2-Dibromoethane | Anhydrous, 99.8% | Acros Organics | For zinc activation. |

| n-Butyl bromide | Anhydrous, 99% | Alfa Aesar | Store over molecular sieves. |

| Ethyl 2-chloro-2-oxoacetate | 97% | Oakwood Chemical | [7] Highly reactive, handle with care. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free, freshly distilled from sodium/benzophenone. |

| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific | For extraction. |

| Saturated NH4Cl solution | ACS Grade | VWR | For quenching. |

| Saturated NaCl solution (Brine) | ACS Grade | VWR | For washing. |

| Anhydrous MgSO4 | ACS Grade | VWR | For drying. |

| Argon or Nitrogen gas | High Purity (99.998%) | Local Supplier | For inert atmosphere. |

Protocol for the Synthesis of n-butylzinc bromide

This protocol describes the in situ preparation of n-butylzinc bromide from activated zinc and n-butyl bromide.

-

Zinc Activation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.2 eq).

-

Add anhydrous THF to the flask to cover the zinc dust.

-

Add 1,2-dibromoethane (approx. 5 mol% relative to zinc) via syringe.

-

Gently heat the mixture to reflux for 10-15 minutes. The evolution of ethylene gas indicates successful activation.

-

Cool the suspension to room temperature.

-

-

Formation of n-butylzinc bromide:

-

Dissolve n-butyl bromide (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add the n-butyl bromide solution dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours, or until the consumption of the starting material is confirmed by GC analysis of a quenched aliquot. The resulting greyish solution of n-butylzinc bromide is used directly in the next step.

-

Protocol for the Synthesis of this compound

This protocol details the acylation of the prepared n-butylzinc bromide with ethyl 2-chloro-2-oxoacetate.

-

Reaction Setup:

-

In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve ethyl 2-chloro-2-oxoacetate (0.9 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

-

Acylation:

-

Slowly transfer the freshly prepared n-butylzinc bromide solution to the cooled solution of ethyl 2-chloro-2-oxoacetate via cannula.

-

Maintain the reaction temperature at -78 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| n-Butyl bromide | 1.0 | eq | Limiting Reagent |

| Zinc dust | 1.2 | eq | |

| Ethyl 2-chloro-2-oxoacetate | 0.9 | eq | |

| Reaction Conditions | |||

| Solvent | Anhydrous THF | ||

| Temperature (Organozinc formation) | Room Temperature to Reflux | °C | |

| Temperature (Acylation) | -78 to Room Temperature | °C | |

| Reaction Time (Organozinc formation) | 2 - 4 | hours | |

| Reaction Time (Acylation) | 12 - 16 | hours | |

| Product | |||

| Product Name | This compound | ||

| CAS Number | 5753-96-8 | [3] | |

| Molecular Formula | C8H14O3 | ||

| Molecular Weight | 158.19 | g/mol | |

| Typical Yield | 70-85 | % | Based on similar literature procedures. |

| Appearance | Colorless to pale yellow liquid |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations involving anhydrous solvents and air-sensitive reagents must be carried out under an inert atmosphere using standard Schlenk techniques.

-

n-Butyl bromide and ethyl 2-chloro-2-oxoacetate are corrosive and lachrymatory; handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction of n-butyl bromide with zinc can be exothermic; ensure controlled addition and adequate cooling.

-

Dry ice/acetone baths should be handled with cryogenic gloves.

Conclusion

The described protocol provides a robust and efficient method for the synthesis of this compound using n-butylzinc bromide. The use of organozinc reagents ensures good yields and compatibility with the ester functional group. This methodology is well-suited for both academic research and process development in the pharmaceutical and chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 4755-77-5 | 2116-5-06 | MDL MFCD00000706 | Ethyl 2-chloro-2-oxoacetate | SynQuest Laboratories [synquestlabs.com]

Application Notes and Protocols: Use of Ethyl 2-Oxohexanoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals